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Part 1: Executive Summary & Chemical Identity

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: tert-Butyl pentafluoropropionate
CAS No.: 55258-28-1
Cat. No.: B1272684

Get Quote

\ J

tert-Butyl pentafluoropropionate (TBPFP) is a specialized fluorinated building block used
primarily in the synthesis of pharmaceutical intermediates requiring the introduction of a
pentafluoroethyl (

) moiety or a lipophilic, acid-labile ester group. Unlike its commercially ubiquitous analog ethyl
pentafluoropropionate, the tert-butyl variant offers unique orthogonal protection strategies due
to the acid-lability of the tert-butyl group.

While the ethyl ester is the standard catalog reagent, TBPFP is frequently synthesized in situ or
on-demand for specific mechanistic requirements where base-mediated hydrolysis (required for
ethyl esters) would degrade sensitive substrates.

Physicochemical Profile[1][2][3][4][5][6][7]
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Property Data Notes

) tert-Butyl 2,2,3,3,3-
Chemical Name IUPAC
pentafluoropropanoate

CAS Number Not Widely Listed See Note Below

426-65-3 (Ethyl Ester); 422-64- )
Related CAS ] Commercial Analogs
0 (Parent Acid)

Molecular Formula

Molecular Weight 220.14 g/mol
) Higher than non-fluorinated
Density (Est.) 1.15-1.20 g/mL
esters
Boiling Point (Est.) 105-110°C Volatile; Handle with care
Solubility DCM, THF, Et20 Hydrophobic

Technical Note on CAS: TBPFP is a "non-catalog"” entity in most public chemical registries,
often conflated with its n-butyl isomer (CAS 680-28-4). Researchers should reference the
parent Pentafluoropropionic Acid (CAS 422-64-0) or Pentafluoropropionic Anhydride (CAS 356-
42-3) as the primary sourcing materials.

Part 2: Synthetic Utility & Mechanism

The utility of TBPFP lies in the electronic synergy between the pentafluoroethyl group and the
tert-butyl ester.

» Hyper-Electrophilicity: The strong inductive effect (

) of the

group pulls electron density away from the carbonyl carbon, making it significantly more
electrophilic than non-fluorinated propionates. This facilitates rapid nucleophilic acyl
substitution, even with weak nucleophiles.

o Acid-Labile Protection: In multi-step synthesis, the tert-butyl group allows for deprotection
using Trifluoroacetic acid (TFA) or HCI in dioxane, avoiding the harsh basic conditions

© 2026 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1272684?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

(LIOH/NaOH) required to cleave ethyl esters—conditions that often lead to defluorination or
racemization of chiral centers.

Diagram 1: Electronic Activation & Reactivity
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Figure 1: The electron-withdrawing nature of the perfluoroalkyl chain activates the carbonyl,
while the t-butyl group dictates the deprotection pathway.

Part 3: Synthesis Protocol (Self-Validating)

Since TBPFP is rarely available off-the-shelf, the following protocol describes its synthesis from
Pentafluoropropionic Anhydride. This method is preferred over the acid chloride route due to
cleaner by-products (pentafluoropropionic acid vs. HCI).

Reagents:

» Pentafluoropropionic Anhydride (PFPA): 1.1 equivalents (CAS 356-42-3).

tert-Butanol: 1.0 equivalent (Anhydrous).

DMAP (4-Dimethylaminopyridine): 0.1 equivalent (Catalyst).

Triethylamine (TEA): 1.2 equivalents (Acid scavenger).

DCM (Dichloromethane): Solvent (Anhydrous).

Step-by-Step Methodology:

e Setup: Flame-dry a 250 mL round-bottom flask under Nitrogen (
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) atmosphere. Add anhydrous DCM (50 mL) and tert-Butanol (10 mmol).

» Base Addition: Add Triethylamine (12 mmol) and DMAP (1 mmol). Cool the solution to

using an ice bath.

o Acylation: Dropwise add Pentafluoropropionic Anhydride (11 mmol) diluted in 10 mL DCM
over 15 minutes. Caution: Exothermic reaction.

o Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours.
o Validation Point (TLC/GC): Monitor disappearance of t-Butanol.

o Workup:
o Wash with 1M HCI (2 x 20 mL) to remove TEA/DMAP.
o Wash with Sat.

(2 x 20 mL) to remove excess pentafluoropropionic acid.

o Wash with Brine, dry over

 Purification: Carefully concentrate under reduced pressure (Rotovap).

o Critical: Do not apply high vacuum (< 20 mbar) or heat > 30°C, as TBPFP is volatile.
Distillation at atmospheric pressure is recommended if high purity is needed.

Diagram 2: Synthesis Workflow
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Figure 2: Step-by-step synthesis workflow for tert-Butyl Pentafluoropropionate.[1][2]

Part 4: Applications in Drug Development
N-Acylation of Amines (Fluoro-Amide Synthesis)

TBPFP is an excellent reagent for converting amines into pentafluoropropionamides. The bulky
t-butyl group minimizes side reactions (like double acylation) compared to the more reactive
anhydride.

¢ Protocol: Mix Amine (1 eq) + TBPFP (1.2 eq) in THF at Reflux (60°C).
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o Why: The tert-butoxy group is a poorer leaving group than the carboxylate found in
anhydrides, allowing for a more controlled, "gentler" acylation of sensitive amines.

Lipophilicity Tuning (Prodrugs)
The introduction of the

group significantly increases the

(lipophilicity) of a molecule, enhancing membrane permeability. The tert-butyl ester can serve
as a metabolic handle, slowly hydrolyzing in vivo to release the active acid form, or acting as a
robust protecting group during intermediate synthesis.

Part 5: Safety & Handling (MSDS Summary)

e Hazards: Flammable liquid and vapor. Causes skin irritation and serious eye irritation.[3]
 Inhalation: Fluorinated esters can cause respiratory tract irritation. Use only in a fume hood.

o Storage: Store at 2-8°C under inert gas. Moisture sensitive (slow hydrolysis).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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